molecular formula C5H11N B1222950 (R)-2-Methylpyrrolidine CAS No. 41720-98-3

(R)-2-Methylpyrrolidine

Cat. No.: B1222950
CAS No.: 41720-98-3
M. Wt: 85.15 g/mol
InChI Key: RGHPCLZJAFCTIK-RXMQYKEDSA-N
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Description

®-2-Methylpyrrolidine is a chiral amine with the molecular formula C5H11N. It is a five-membered heterocyclic compound containing a nitrogen atom and a methyl group attached to the second carbon atom. This compound is of significant interest due to its applications in asymmetric synthesis and as a building block in pharmaceutical chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: ®-2-Methylpyrrolidine can be synthesized through several methods. One common approach involves the asymmetric hydrogenation of 2-methylpyrroline using a chiral catalyst. Another method includes the enantioselective reduction of 2-methylpyrrolidinone. The reaction conditions typically involve the use of hydrogen gas and a chiral rhodium or ruthenium catalyst under high pressure and moderate temperatures.

Industrial Production Methods: In industrial settings, ®-2-Methylpyrrolidine is often produced through the catalytic hydrogenation of 2-methylpyrroline. The process involves the use of a chiral catalyst to ensure the production of the desired enantiomer. The reaction is carried out in a high-pressure reactor with hydrogen gas, and the product is purified through distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions: ®-2-Methylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-methylpyrrolidinone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form 2-methylpyrrolidine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Alkyl halides, acyl halides, and other electrophiles.

Major Products Formed:

    Oxidation: 2-Methylpyrrolidinone.

    Reduction: Various 2-methylpyrrolidine derivatives.

    Substitution: N-substituted 2-methylpyrrolidine compounds.

Scientific Research Applications

®-2-Methylpyrrolidine has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. It is also employed in the preparation of chiral ligands and catalysts.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: ®-2-Methylpyrrolidine derivatives are investigated for their potential therapeutic properties, including as intermediates in the synthesis of drugs targeting neurological disorders.

    Industry: It is used in the production of fine chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of ®-2-Methylpyrrolidine involves its interaction with various molecular targets. As a chiral amine, it can form hydrogen bonds and ionic interactions with biological molecules. In asymmetric synthesis, it acts as a chiral auxiliary, influencing the stereochemistry of the reaction products. The compound’s effects are mediated through its ability to interact with enzymes, receptors, and other proteins, modulating their activity and function.

Comparison with Similar Compounds

    (S)-2-Methylpyrrolidine: The enantiomer of ®-2-Methylpyrrolidine, with similar chemical properties but different biological activities.

    2-Methylpyrrolidine: The racemic mixture of ®- and (S)-2-Methylpyrrolidine.

    Pyrrolidine: The parent compound without the methyl group.

Uniqueness: ®-2-Methylpyrrolidine is unique due to its chiral nature, which makes it valuable in asymmetric synthesis. Its specific stereochemistry allows for the selective production of enantiomerically pure compounds, which is crucial in pharmaceutical applications where the biological activity of enantiomers can differ significantly.

Properties

IUPAC Name

(2R)-2-methylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N/c1-5-3-2-4-6-5/h5-6H,2-4H2,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHPCLZJAFCTIK-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30348927
Record name (R)-2-METHYLPYRROLIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41720-98-3
Record name (2R)-2-Methylpyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41720-98-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-2-METHYLPYRROLIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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